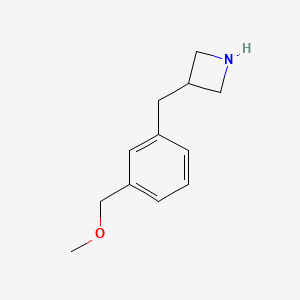

3-(3-(Methoxymethyl)benzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-[[3-(methoxymethyl)phenyl]methyl]azetidine |

InChI |

InChI=1S/C12H17NO/c1-14-9-11-4-2-3-10(5-11)6-12-7-13-8-12/h2-5,12-13H,6-9H2,1H3 |

InChI Key |

SAJQCXUBYZXJBB-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=CC(=C1)CC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for Azetidine Scaffolds, with Emphasis on Approaches Applicable to 3 Substituted Derivatives

Classical and Foundational Approaches to Azetidine (B1206935) Ring Construction

One of the most direct and widely employed methods for constructing the azetidine ring is through intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on a γ-carbon. nih.govfrontiersin.org

The intramolecular cyclization of γ-amino halides or related precursors is a cornerstone of azetidine synthesis. frontiersin.org This approach involves a nitrogen atom attacking a carbon atom bearing a leaving group, typically a halogen, to form the four-membered ring. frontiersin.org For instance, N-substituted 3-bromoazetidine-3-carboxylates can be synthesized from α-bromo-α-bromomethyl-β-aminoester precursors. arkat-usa.org Treatment of these esters with a base like potassium carbonate in acetonitrile (B52724) can lead to the formation of both azetidines and the kinetically favored aziridines. arkat-usa.org The aziridine (B145994) intermediates can often be isomerized to the more thermodynamically stable azetidine product upon heating. arkat-usa.org

A variety of halogenated precursors can be utilized in these cyclization reactions. The choice of the nitrogen protecting group and the reaction conditions, such as the base and solvent, can significantly influence the reaction's efficiency and selectivity.

Table 1: Examples of Intramolecular Cyclization of Halogenated Precursors for Azetidine Synthesis

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| α-bromo-α-bromomethyl-β-aminoesters | K2CO3, acetonitrile | N-substituted 3-bromoazetidine-3-carboxylates | arkat-usa.org |

| N-trityl-2-amino-4-bromobutanoate | Not specified | Azetidine derivative | researchgate.net |

The versatility of the carbonyl group allows for its transformation into a suitable precursor for intramolecular cyclization. For example, the reduction of a γ-azido ketone to the corresponding amino alcohol, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate), sets the stage for intramolecular nucleophilic displacement by the amine to form the azetidine ring.

Another approach involves the photochemical Norrish-Yang cyclization. nih.gov In this reaction, a carbonyl group, often an aryl ketone, absorbs a photon, leading to the formation of a biradical intermediate through hydrogen abstraction from the γ-carbon. nih.gov Subsequent radical recombination forms the four-membered azetidine ring. nih.gov For instance, the irradiation of a tosylate salt of a phenacylpiperidine in acetonitrile or acetone (B3395972) can yield a diastereomerically defined azetidinol. nih.gov

Azetidin-2-ones, commonly known as β-lactams, are readily accessible through various synthetic methods, including the well-established Staudinger synthesis involving the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com These cyclic amides can serve as valuable precursors to azetidines through reduction of the carbonyl group.

Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. acs.org The choice of reducing agent is crucial to avoid over-reduction or cleavage of the strained ring. This method provides a reliable route to a wide range of substituted azetidines, as the substitution pattern of the resulting azetidine is determined by the substituents on the starting β-lactam. magtech.com.cn The synthesis of β-lactams is a mature field, offering access to a diverse array of substitution patterns that can be carried through to the final azetidine product. mdpi.com

Ring contraction of five-membered heterocyclic rings provides an alternative strategy for the synthesis of the strained azetidine scaffold. magtech.com.cnrsc.org A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.orgnih.gov This transformation is proposed to proceed via nucleophilic addition to the activated amide carbonyl, leading to ring opening and the formation of an α-bromocarbonyl derivative with a γ-amide anion. rsc.org This intermediate then undergoes intramolecular cyclization through an SN2 mechanism, resulting in the formation of the azetidine ring. rsc.orgacs.org This one-pot nucleophilic addition-ring contraction can efficiently incorporate various nucleophiles, such as alcohols, phenols, and anilines, into the azetidine product. nih.govorganic-chemistry.org

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material | Base | Nucleophile | Product | Reference |

|---|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinones | K2CO3 | Alcohols, Phenols, Anilines | α-carbonylated N-sulfonylazetidines | acs.orgnih.gov |

Cyclization Reactions via Nucleophilic Displacement

Modern and Advanced Synthetic Strategies

In addition to the classical methods, a number of modern and more advanced synthetic strategies have emerged for the construction of azetidine rings, often offering improved efficiency, stereocontrol, and functional group tolerance. These include various cycloaddition reactions, C-H activation methodologies, and strain-release driven homologations. rsc.org

For instance, the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct route to azetidines. rsc.orgnih.gov Recent advancements have enabled this reaction to be carried out using visible light, expanding its applicability. nih.gov Furthermore, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds and the construction of heterocyclic systems, including azetidines. These methods often offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a significant advancement in the synthesis of saturated nitrogen heterocycles. acs.orgnih.gov This approach allows for the direct conversion of a C-H bond into a C-N bond, offering an atom-economical route to azetidines. The reaction typically employs a directing group, such as picolinamide (B142947) (PA), to position the palladium catalyst in proximity to the C-H bond to be functionalized. nih.gov

The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. The reaction is initiated by the coordination of the directing group to the Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant is a key step, which is then followed by reductive elimination to form the C-N bond and regenerate the Pd(II) catalyst. organic-chemistry.org This methodology has been successfully applied to the synthesis of a variety of azetidines with high diastereoselectivity. organic-chemistry.org

Key features of this method include the use of relatively low catalyst loadings and inexpensive reagents, making it a practical approach for organic synthesis. acs.orgnih.gov The selectivity of the C-H amination is often predictable, with a preference for the activation of primary γ-C–H bonds. organic-chemistry.org

Table 1: Representative Examples of Palladium(II)-Catalyzed Azetidine Synthesis

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

| N-(2-propyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, DCE | 2-methyl-1-(picolinoyl)azetidine | 85 | organic-chemistry.org |

| N-(2-butyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, DCE | 2-ethyl-1-(picolinoyl)azetidine | 78 | organic-chemistry.org |

| N-(3,3-dimethylbutyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, DCE | 2,2-dimethyl-1-(picolinoyl)azetidine | 92 | organic-chemistry.org |

Copper-catalyzed reactions have also proven to be effective for the synthesis of azetidine rings. A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a [3+1] radical cascade cyclization. the-innovation.orgnih.gov This method allows for the construction of the azetidine scaffold from readily available starting materials. the-innovation.org

The proposed mechanism involves the generation of an α-aminoalkyl radical from an aliphatic amine through a photoredox process. This radical then adds to an alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer (HAT) and 4-exo-trig cyclization leads to the formation of the azetidine ring. nih.gov Density functional theory (DFT) calculations have suggested that a tertiary radical intermediate is crucial for the successful cyclization. nih.govresearchgate.net This methodology is particularly attractive as it can generate azetidine scaffolds with vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.gov

Table 2: Examples of Copper-Catalyzed [3+1] Radical Cascade Cyclization for Azetidine Synthesis

| Amine Substrate | Alkyne Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

| N,N-dimethylaniline | Phenylacetylene | Cu(I) complex, photocatalyst, visible light | 1-methyl-2,2-diphenylazetidine | 85 | nih.gov |

| N-methyl-N-phenylaniline | 4-methoxyphenylacetylene | Cu(I) complex, photocatalyst, visible light | 1,2-diphenyl-2-(4-methoxyphenyl)azetidine | 72 | nih.gov |

| Triethylamine | 1-hexyne | Cu(I) complex, photocatalyst, visible light | 1-ethyl-2-butyl-2-methylazetidine | 68 | nih.gov |

Titanium-mediated reactions offer another avenue for the synthesis of azetidines. Specifically, the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers has been reported. nih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent and inserts into the 1,2-dielectrophilic oxime ether to form the four-membered nitrogen-containing ring. nih.gov This method provides a single-step route to structurally diverse and previously unreported NH-azetidines. nih.gov

The reaction can be initiated using either an alkyl Grignard reagent or a terminal olefin ligand exchange coupling partner. nih.gov The versatility of this approach allows for the synthesis of a range of spirocyclic azetidines in moderate yields. nih.gov

The synthesis of 3-substituted azetidines can also be achieved through the intermolecular alkylation of highly strained precursors, such as 1-azabicyclo[1.1.0]butane (ABB). A transition-metal-catalyzed approach utilizing organometallic reagents in the presence of a copper salt, such as Cu(OTf)₂, has been developed for the synthesis of bis-functionalized 3-substituted azetidines. arkat-usa.org

In this method, ABB is generated in situ and reacts with a variety of organometallic reagents, including those derived from alkyl, allyl, vinyl, and benzyl (B1604629) halides. arkat-usa.org This reaction allows for the direct installation of a substituent at the 3-position of the azetidine ring, providing a straightforward route to compounds like 3-(3-(methoxymethyl)benzyl)azetidine.

Photochemical Approaches to Azetidine Scaffolds

Photochemical reactions provide a powerful and often mild alternative for the construction of strained ring systems. The use of visible light, in particular, has gained significant attention due to its sustainability and ability to promote unique chemical transformations.

The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is arguably one of the most direct and atom-economical methods for synthesizing azetidines. springernature.comrsc.org While the traditional UV-mediated version of this reaction has been known for some time, recent advancements have focused on the use of visible light and photocatalysis to overcome some of the earlier limitations, such as competing side reactions and limited substrate scope. nih.govresearchgate.net

In a typical visible-light-mediated aza Paternò–Büchi reaction, a photocatalyst absorbs light and transfers its energy to either the imine (or an imine equivalent like an oxime) or the alkene, promoting it to an excited triplet state. nih.gov This excited species then undergoes a stepwise cycloaddition with the ground-state partner to form the azetidine ring. nih.gov This approach has been successfully applied to both intramolecular and intermolecular reactions, providing access to a wide range of functionalized azetidines. nih.govresearchgate.net

The success of these reactions often depends on the careful matching of the frontier molecular orbital energies of the reacting partners. researchgate.net This strategy has enabled the use of previously unreactive acyclic imine equivalents and unactivated alkenes in the synthesis of complex azetidine scaffolds. nih.govresearchgate.net

Table 3: Examples of Visible-Light-Mediated Aza Paternò–Büchi Reactions

| Imine/Oxime Substrate | Alkene Substrate | Photocatalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |

| N-benzylideneaniline | Styrene | Ir(ppy)₃, blue LEDs | 1,2,3-triphenylazetidine | 85 | trans:cis > 20:1 | researchgate.net |

| Acetophenone oxime | 1-octene | Ru(bpy)₃Cl₂, blue LEDs | 2-hexyl-2-methyl-1-phenylazetidine | 76 | - | researchgate.net |

| Cyclic oxime ether | Pendant alkene | Thioxanthen-9-one, blue LEDs (intramolecular) | Bicyclic azetidine | 99 | >20:1 dr | nih.gov |

Photochemical Modifications of Azetidine-2-carboxylic Acids

Photochemical methods offer powerful and often unique pathways for the synthesis and functionalization of strained ring systems like azetidines. The application of light-mediated reactions to azetidine-2-carboxylic acids, a key chiral building block, has enabled the development of novel derivatives.

A direct method for the photochemical functionalization of azetidine-2-carboxylic acids involves their reaction with alkenes. This approach can be conducted in both batch and flow setups, facilitating scalability from milligrams to multigram scales. The use of flow chemistry, in particular, allows for precise control over irradiation time and reaction temperature, often leading to improved yields and cleaner reaction profiles.

One of the most significant photochemical strategies for forming the azetidine ring itself is the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. davidpublisher.com Recent advancements have enabled this reaction to be mediated by visible light, overcoming the limitations and potential side reactions associated with high-energy UV irradiation. mdpi.comnih.gov For instance, the triplet state reactivity of 2-isoxazoline-3-carboxylates can be harnessed via energy transfer from an iridium photocatalyst, allowing for the cycloaddition with a wide range of alkenes under mild conditions. nih.gov This methodology is notable for its operational simplicity and broad substrate scope, providing access to highly functionalized azetidines. nih.gov Importantly, the resulting products can be readily converted into free, unprotected azetidines, which are highly desirable synthetic targets. nih.gov

Furthermore, enantioselective synthesis of (2R)- and (2S)-azetidine-2-carboxylic acids has been achieved through the photochemical cyclization of enantiomerically pure amino ketones. This process proceeds with high stereoselectivity, yielding functionalized azetidinols that can be converted to the desired carboxylic acids in subsequent steps.

Electro-reductive and Electrocatalytic Methodologies for Azetidine Formation

Electrosynthesis has emerged as a sustainable and efficient tool in modern organic chemistry, and its application to the formation of azetidine rings is a growing area of interest. Electrocatalytic methods provide an alternative to traditional chemical reductants and oxidants, often with improved selectivity and milder reaction conditions.

A notable example is the electrocatalytic intramolecular hydroamination of allylic sulfonamides to produce azetidines. google.com This method merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. google.comorganic-chemistry.org The electrochemical approach provides a powerful means to mediate the necessary catalyst oxidation steps. google.com Mechanistic studies, including electrochemical kinetic analysis, have been crucial in understanding and optimizing the reaction, suggesting that either catalyst regeneration or a second electrochemical oxidation to form the carbocationic intermediate can be the rate-determining step. google.com This methodology has been successfully applied to a range of substrates, affording the corresponding azetidines in good yields. organic-chemistry.org

| Substrate Type | Catalyst System | Conditions | Yield (%) | Reference |

| Allylic Sulfonamide | Cobalt catalyst | Electrocatalysis | Good | organic-chemistry.org, google.com |

Organocatalytic and Stereoselective Approaches to Azetidine Synthesis

Organocatalysis has revolutionized asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. Several stereoselective approaches have been developed for the synthesis of enantiomerically enriched azetidines.

Chiral phosphoric acids (CPAs) have been employed as effective organocatalysts in multicomponent reactions to generate fused azetidine systems. For example, the reaction of anilines, aldehydes, and azetidinones catalyzed by a CPA can produce tetrahydroquinoline-fused azetidines with three contiguous stereocenters in high yields and with excellent diastereoselectivity and enantioselectivity.

Phase-transfer catalysis offers another powerful strategy. A novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid has been used for the enantioselective synthesis of spirocyclic azetidine oxindoles. This intramolecular C-C bond formation proceeds with high enantiomeric ratios (up to 2:98 er).

Additionally, asymmetric thiourea (B124793) and squaramide catalysis provides access to synthetically versatile α-azetidinyl alkyl halides that feature a tetrasubstituted chiral carbon center. These reactions proceed in high yields and with high enantioselectivities, and the products can be further transformed into a diverse range of multifunctional compounds.

Lewis acid catalysis, while not strictly organocatalytic, also provides stereoselective routes. For instance, lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. nih.gov This reaction tolerates a variety of functional groups and proceeds smoothly with both electron-rich and electron-deficient benzyl protecting groups on the amine. nih.gov

| Catalytic System | Reaction Type | Product Type | Stereoselectivity | Reference(s) |

| Chiral Phosphoric Acid (CPA) | Multicomponent Reaction | Fused Azetidines | High ee & de | |

| Chiral Phase-Transfer Catalyst | Intramolecular C-C Cyclization | Spirocyclic Azetidine Oxindoles | Up to 2:98 er | |

| Thiourea / Squaramide | Halogenation | α-Azetidinyl Alkyl Halides | High ee | |

| Lanthanum(III) Triflate | Intramolecular Aminolysis | 3-Hydroxyazetidines | High Regioselectivity | nih.gov |

Synthesis via Phosphoramidate (B1195095) Intermediates

The synthesis of azetidines via phosphoramidate intermediates is not a widely documented route, but it represents a plausible strategy based on established reactivity principles. Phosphoramidates can be synthesized through several methods, including the oxidative cross-coupling of H-phosphonates with amines or through the Staudinger reaction of organic azides with phosphites.

A hypothetical route to an azetidine ring using a phosphoramidate intermediate would likely involve an intramolecular cyclization. This could proceed via the activation of a hydroxyl group in a γ-amino alcohol. The amino group would first be protected, and the hydroxyl group would be converted into a phosphoramidate. Subsequent activation of the phosphoramidate moiety could render it a good leaving group, facilitating an intramolecular Sₙ2 reaction by the nitrogen atom to close the four-membered azetidine ring. While this approach is mechanistically sound, its practical application in the synthesis of azetidines requires further investigation and development.

Synthetic Routes to 3-(Methoxymethyl)benzyl Azetidine Moieties and Related Scaffolds

Direct, published synthetic routes for this compound are not readily found in broad chemical literature. However, its synthesis can be envisioned by adapting established methodologies for the preparation of 3-substituted azetidines. A plausible approach involves the reaction of a suitable organometallic reagent with a protected 3-halo- or 3-tosyloxyazetidine.

One potential synthetic strategy is outlined below:

Preparation of the Benzyl Grignard Reagent: The required (3-(methoxymethyl)benzyl)magnesium bromide could be prepared from 3-(bromomethyl)benzyl methyl ether and magnesium turnings in an appropriate solvent like diethyl ether or THF.

Coupling Reaction: This Grignard reagent would then be coupled with a suitable N-protected 3-iodo- or 3-bromoazetidine. Copper-catalyzed conditions are often employed for such cross-coupling reactions to improve yields and minimize side reactions. A common protecting group for the azetidine nitrogen, such as a Boc (tert-butyloxycarbonyl) or benzyl group, would be necessary.

Deprotection: The final step would involve the removal of the N-protecting group. A Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), while a benzyl group is typically removed via catalytic hydrogenolysis. nih.gov

Alternatively, a Suzuki or Hiyama cross-coupling reaction could be employed. This would involve the reaction of an N-protected 3-iodoazetidine (B8093280) with (3-(methoxymethyl)phenyl)boronic acid or a corresponding arylsilane, respectively, in the presence of a palladium catalyst.

The synthesis of functionalized 3-substituted azetidines has also been achieved through aza-Michael additions to methyl 2-(azetidin-3-ylidene)acetates, which are accessible from N-Boc-azetidin-3-one. While this method yields 3-(acetoxymethyl)azetidines, modifications to the starting materials could potentially provide access to benzyl-substituted scaffolds.

Scalability and Process Development Considerations for Azetidine Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as safety, cost, efficiency, and robustness. The synthesis of azetidines, which involves strained four-membered rings, presents unique challenges and opportunities in process development.

A key strategy for scalable synthesis is the use of "telescoped" reactions, where multiple steps are performed in a single reactor without isolating intermediates. This approach was successfully used in the multikilogram production of 3-(bromoethynyl)azetidine, a highly energetic building block. The development of a four-step, fully telescoped sequence significantly improved efficiency and safety. Safety studies, including differential scanning calorimetry (DSC), are critical, especially when handling high-energy intermediates or final products.

The choice of reaction technology is also crucial. Photochemical reactions, for example, can be highly efficient but may pose scalability challenges in traditional batch reactors due to light penetration issues. The use of continuous flow reactors can overcome this limitation, allowing for consistent irradiation and better process control, as demonstrated in the functionalization of azetidine-2-carboxylic acids.

Process development also involves optimizing reaction conditions to ensure robustness and practicality. This includes a thorough understanding of the stability of intermediates and the impact of reaction parameters. For instance, in the scalable synthesis of 5-azacytidine, a systematic approach was used to streamline the process into a robust manufacturing protocol, addressing challenges in isolation and purification. The principles from such studies are highly transferable to the process development of other heterocyclic compounds, including azetidines.

Chemical Reactivity and Functional Group Transformations of the Azetidine Core

Ring-Opening Reactions of Azetidine (B1206935) Derivatives

The release of inherent ring strain is a powerful thermodynamic driving force for reactions involving the cleavage of the azetidine ring's C-N or C-C bonds. researchgate.net These transformations are crucial for synthesizing a diverse array of acyclic amine derivatives.

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a primary pathway for the transformation of azetidines, typically resulting in the formation of functionalized linear amines. magtech.com.cnnih.gov Due to the relative stability of the azetidine ring, these reactions often require activation. magtech.com.cn This is commonly achieved by converting the azetidine into a more reactive quaternary azetidinium salt or by using a Lewis acid to coordinate to the nitrogen atom, which enhances the electrophilicity of the ring carbons. magtech.com.cnresearchgate.net

The regioselectivity of the nucleophilic attack is heavily influenced by both electronic and steric factors related to the substituents on the azetidine ring. magtech.com.cn

Electronic Effects : Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are connected to electron-withdrawing or conjugating groups (e.g., aryl, acyl, cyano). These groups can stabilize the partial negative charge that develops in the transition state of the C-N bond cleavage. magtech.com.cn

Steric Hindrance : When strong or bulky nucleophiles are used, the attack often occurs at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn

The process generally occurs via an SN2 mechanism, leading to an inversion of stereochemistry at the site of attack. A variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles, have been successfully employed in these reactions. nih.govresearchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Substituent Position | Attacking Nucleophile | Major Site of Attack | Controlling Factor | Reference |

|---|---|---|---|---|

| No substituent at C-4 | Nitrogen (azide, benzylamine) | C-4 | Steric/Electronic | researchgate.net |

| No substituent at C-4 | Oxygen (acetate, alkoxides) | C-4 | Steric/Electronic | researchgate.net |

| Methyl group at C-4 | Various Nucleophiles | C-2 | Steric/Electronic | researchgate.net |

Electrophilic Activation and Subsequent Bond Cleavage

Activation of the azetidine ring with electrophiles is another effective strategy to induce bond cleavage. This approach leverages the nucleophilicity of the ring's nitrogen atom. Upon reaction with an electrophile, an activated azetidinium intermediate is formed, which is highly susceptible to nucleophilic attack and ring-opening. chemrxiv.org

Recent strategies have focused on the development of novel electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates. chemrxiv.orgrsc.org Under Lewis acid catalysis (e.g., BF₃·OEt₂), these reagents can generate a tertiary carbocation intermediate stabilized by the nitrogen atom. This reactive species can then be trapped by a wide array of nucleophiles, including amines and phenols, to install the azetidine moiety onto various scaffolds. chemrxiv.org This method provides a modular approach to synthesizing functionalized 3-aryl azetidines. chemrxiv.org

Strain-Release Driven Transformations

The inherent strain of the four-membered ring is a key driver for many of its characteristic reactions. researchgate.netrsc.org This principle is powerfully exploited in strain-release-driven synthesis, which often uses highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to construct functionalized azetidine rings. unife.itbris.ac.uknih.gov

In these transformations, the ABB acts as a "spring-loaded" synthon. The addition of a nucleophile to the ABB triggers the cleavage of the central, highly strained C-N bond, leading to the formation of a 3-substituted azetidine intermediate. rsc.org This process is highly efficient and allows for the creation of complex azetidine derivatives in a single step. unife.it For example, the addition of organometallic species to in-situ generated ABBs enables the selective formation of 3-arylated azetidines. rsc.orguni-muenchen.de This strategy can be extended to multicomponent reactions, rapidly building molecular complexity. bris.ac.uknih.gov Photocatalytic methods have also been developed that utilize a radical strain-release process to access difunctionalized azetidines from ABBs. unife.it

Reductive Ring Opening

Reductive ring-opening provides a method to convert azetidines into γ-amino alcohols or related structures. While less common than nucleophilic opening, it is a valuable transformation. For instance, the reduction of azetidin-2-ones (β-lactams) is a well-established method for preparing azetidines themselves, but under certain conditions, reagents like diisobutylaluminium hydride (DIBAL-H) or chloroalanes can lead to the cleavage of the strained four-membered ring. rsc.org An impressive method for the direct reductive ring-opening of N-activated azetidines has also been reported, expanding the synthetic utility of these heterocycles. rsc.org

Functionalization Strategies for the Azetidine Ring and Side Chains

Beyond ring-opening, the azetidine core can be elaborated through reactions that maintain the four-membered ring structure. These functionalization strategies are critical for modifying the properties of azetidine-containing molecules. researchgate.net

Direct and Stereoselective C(sp³)–H Functionalization

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in modern organic synthesis as it allows for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups. snnu.edu.cn While challenging, progress has been made in the C-H functionalization of saturated heterocyles, including azetidines.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported as a method for the synthesis of the azetidine ring itself from acyclic precursors. rsc.org More broadly, intermolecular C–H amination of bromoalkanes has been used to introduce the nitrogen atom, which is then followed by cyclization to form the azetidine ring. nsf.gov These methods highlight the potential for C-H activation logic in constructing and modifying the azetidine scaffold. The development of methods for the direct and stereoselective functionalization of the azetidine ring's existing C-H bonds, particularly at the C3 position, remains an active area of research, promising to provide novel pathways to complex and medicinally relevant azetidine derivatives. uni-muenchen.de

Table 2: Summary of Azetidine Core Reactivity

| Reaction Type | Activating Agent / Conditions | Key Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| Nucleophilic Ring Opening | Lewis Acid / Alkylation | Azetidinium ion | Functionalized γ-amines | magtech.com.cnresearchgate.net |

| Electrophilic Activation | Trichloroacetimidate formation, Lewis Acid | Tertiary carbocation | Functionalized azetidines | chemrxiv.org |

| Strain-Release Transformation | Nucleophilic addition to ABB | Azetidinyl anion/radical | 3-substituted azetidines | unife.itrsc.org |

| Reductive Ring Opening | Hydride reagents (e.g., DIBAL-H) | N/A | γ-amino alcohols | rsc.orgrsc.org |

| C(sp³)–H Functionalization | Palladium catalysis | Metallacycle | Functionalized azetidines | rsc.orgnsf.gov |

Regioselective and Diastereoselective Alkylations

The alkylation of the azetidine ring, particularly at the positions adjacent to the nitrogen atom (α-lithiation followed by alkylation), is a valuable method for introducing molecular complexity. While direct C-alkylation at the C3 position is challenging due to the existing substituent, functionalization at the C2 and C4 positions can be achieved through various synthetic strategies.

Research into the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has demonstrated that high yields and diastereoselectivity can be achieved with a range of electrophiles. This approach can be extrapolated to derivatives of 3-(3-(Methoxymethyl)benzyl)azetidine. The diastereoselectivity of these reactions is often controlled by the steric hindrance of the substituents on the azetidine ring. In the case of this compound, the bulky benzyl (B1604629) group at C3 would be expected to direct incoming electrophiles to the trans position, leading to the preferential formation of one diastereomer.

Table 1: Predicted Outcomes of Diastereoselective Alkylation of an N-Protected Derivative of this compound

| Electrophile | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |

| Methyl iodide | trans-2-methyl-3-(3-(methoxymethyl)benzyl)azetidine | >95:5 |

| Benzyl bromide | trans-2-benzyl-3-(3-(methoxymethyl)benzyl)azetidine | >95:5 |

| Allyl bromide | trans-2-allyl-3-(3-(methoxymethyl)benzyl)azetidine | >90:10 |

Note: The data in this table is extrapolated from studies on similarly substituted azetidine systems and represents predicted outcomes for this compound.

Direct Lithiation and Acylation of Azetidines

Direct lithiation of the azetidine ring, followed by trapping with an electrophile such as an acylating agent, provides a direct route to functionalized azetidines. The regioselectivity of lithiation is highly dependent on the nature of the substituent on the nitrogen atom. N-Boc and other electron-withdrawing groups typically direct lithiation to the C2 position. For a derivative of this compound, α-lithiation would be anticipated to occur at the C2 position. Subsequent acylation would then introduce a carbonyl group at this position.

Studies on N-Boc-2-aryl-azetidines have shown that exclusive α-lithiation occurs upon reaction with a lithium base, allowing for the preparation of a variety of C2-functionalized azetidines. acs.org The stereochemical outcome of the subsequent electrophilic trapping can be influenced by the reaction conditions and the nature of the electrophile. mdpi.com

Table 2: Predicted Products of Direct Lithiation and Acylation of N-Boc-3-(3-(methoxymethyl)benzyl)azetidine

| Acylating Agent | Predicted Product |

| Acetyl chloride | N-Boc-2-acetyl-3-(3-(methoxymethyl)benzyl)azetidine |

| Benzoyl chloride | N-Boc-2-benzoyl-3-(3-(methoxymethyl)benzyl)azetidine |

| Ethyl chloroformate | N-Boc-2-(ethoxycarbonyl)-3-(3-(methoxymethyl)benzyl)azetidine |

Note: The data in this table is based on established reactivity patterns of N-protected azetidines and represents predicted outcomes for the specified derivative of this compound.

Chemoselective Displacement Reactions

While the carbon framework of the azetidine ring is generally stable, appropriately functionalized azetidines can undergo chemoselective displacement reactions. For instance, if a leaving group were introduced at the C3 position of the benzyl substituent in this compound, it could be displaced by a variety of nucleophiles. However, reactions directly involving the displacement of a group on the azetidine ring itself are less common without prior activation. Ring-opening reactions, driven by the release of ring strain, are a more prevalent mode of reactivity with nucleophiles, particularly after activation of the nitrogen atom.

Derivatization at the Nitrogen Atom (N-Functionalization)

The nitrogen atom of the azetidine ring in this compound is a key site for functionalization, allowing for the modulation of the compound's properties and the introduction of new functionalities.

Formation of Azetidine N-Oxides

The oxidation of the nitrogen atom in tertiary amines, including the azetidine nitrogen of this compound, leads to the formation of N-oxides. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. Azetidine N-oxides are often unstable and can undergo rearrangements. However, stable azetidine N-oxides have been prepared, particularly when stabilized by intramolecular hydrogen bonding. In the case of this compound, the formation of the corresponding N-oxide would introduce a highly polar functional group, which could influence its biological activity and physical properties.

Table 3: Common Oxidizing Agents for the Formation of Azetidine N-Oxides

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂), room temperature |

| 2-Sulfonyloxaziridines | Aprotic solvent, neutral conditions |

Note: This table provides general conditions for the N-oxidation of tertiary amines, which are applicable to this compound.

N-Substituted Azetidines for Specific Research Applications

The secondary amine of this compound can be readily functionalized through N-alkylation, N-acylation, N-arylation, or N-sulfonylation. These modifications are crucial for synthesizing derivatives with specific properties for various research applications, including medicinal chemistry. For example, the introduction of different substituents on the nitrogen atom can modulate the compound's lipophilicity, basicity, and ability to interact with biological targets. The synthesis of a library of N-substituted derivatives of this compound would be a valuable strategy in a drug discovery program.

Reactivity of Azetidine–Borane (B79455) Complexes

The formation of a complex between the azetidine nitrogen of this compound and borane (BH₃) can significantly alter the reactivity of the azetidine ring. Azetidine–borane complexes have been shown to undergo regioselective lithiation at the benzylic position of a C2-aryl substituent when there is a syn relationship between the ring proton and the BH₃ group. nih.govacs.org This directing effect of the borane group could potentially be exploited for the functionalization of the benzyl group in this compound.

The stereoselectivity of borane complex formation is temperature-dependent. nih.gov The resulting complexes can exhibit different reactivity profiles compared to the parent azetidine. For instance, the BH₃ group can promote lithiation through an electrostatic complex-induced proximity effect. nih.gov This altered reactivity provides a synthetic handle for the stereoselective functionalization of the azetidine scaffold.

Table 4: Potential Reactivity of a Borane Complex of this compound

| Reaction | Potential Outcome |

| Lithiation | Regioselective deprotonation at the benzylic position of the C3 substituent. |

| Reduction | The borane moiety can act as a reducing agent for other functional groups in the molecule. |

Note: This table describes the potential reactivity based on studies of other azetidine-borane complexes and represents plausible transformations for a borane complex of this compound.

Reactions of Azetidine Nitrones

Azetidine nitrones are versatile synthetic intermediates, valued for their ability to undergo a variety of transformations that lead to densely substituted and stereochemically complex azetidine derivatives. nih.gov The inherent ring strain of the four-membered ring, combined with the reactivity of the nitrone functional group, makes these compounds particularly useful in organic synthesis. rsc.org Their reactivity is primarily characterized by cycloaddition, nucleophilic addition, and reduction reactions, which allow for the diastereoselective construction of highly functionalized azetidines. nih.gov

[3+2] Cycloaddition Reactions

As 1,3-dipoles, azetidine nitrones readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes. acs.org This type of reaction is a powerful tool for constructing bicyclic systems containing a five-membered ring fused to the azetidine core. The reaction proceeds by the concerted or stepwise addition of the nitrone to the dipolarophile, leading to the formation of new carbon-carbon and carbon-oxygen bonds.

For instance, azetidine nitrones have been shown to react with alkynoates to produce isoxazoline-fused azetidines. acs.orgnih.gov In one study, an azetidine nitrone reacted with dimethyl but-2-ynedioate at room temperature, yielding the corresponding [3+2] cycloadduct. acs.org This transformation highlights the utility of azetidine nitrones in accessing complex heterocyclic scaffolds. acs.orgnih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions of Azetidine Nitrones

| Azetidine Nitrone Reactant | Dipolarophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Azetidine Nitrone | Dimethyl but-2-ynedioate | [3+2] Cycloadduct | 53 | acs.org |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrone function in azetidines is susceptible to attack by nucleophiles. nih.govnii.ac.jp These reactions typically require activation of the nitrone to enhance its electrophilicity. nii.ac.jpacademie-sciences.fr Activation can be achieved using acyl halides or other reagents to form highly reactive N-oxyiminium intermediates, which then readily undergo addition by soft carbon nucleophiles. nii.ac.jp This strategy allows for the introduction of a wide range of substituents onto the azetidine ring.

The diastereoselectivity of these additions is a key feature, enabling the synthesis of highly substituted azetidines with defined stereochemistry. nih.gov The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the product. academie-sciences.fr

Table 2: Overview of Nucleophilic Addition to Nitrones

| Activation Method | Nucleophile Type | General Product | Key Feature | Reference |

|---|---|---|---|---|

| Acyl Halide/Trialkylsilyl triflate | Allyltributylstannane, Silyl Ketene (B1206846) Acetal | α-Substituted Hydroxylamine (B1172632) | Formation of highly electrophilic N-oxyiminium ions | nii.ac.jp |

Reduction Reactions

The nitrone group of the azetidine core can also be reduced to afford the corresponding hydroxylamine or amine. nih.gov This transformation provides another pathway to functionalized azetidines. The reduction of the C=N double bond can be achieved using various reducing agents. These reactions are often highly diastereoselective, leading to densely substituted azetidines. nih.gov The resulting hydroxylamine or amine functionality can then be further manipulated, adding to the synthetic versatility of azetidine nitrones.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis and Transformation

No specific studies on the reaction mechanisms for the synthesis or transformation of 3-(3-(Methoxymethyl)benzyl)azetidine have been published. General azetidine synthesis mechanisms include intramolecular Pd(II)-catalyzed C(sp³)–H amination, which involves reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Another general approach is the aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, which proceeds via a triplet excited state. rsc.org

Identification and Characterization of Reaction Intermediates and Transition States

There is no available information identifying or characterizing reaction intermediates or transition states specifically for the synthesis of this compound. For related azetidine syntheses, such as the rearrangement of N-alkylidene-(2,3-dibromopropyl)amines, bicyclic aziridinium (B1262131) ions and carbenium ions have been proposed as key intermediates. researchgate.net

Conformational Analysis of Azetidine Ring Systems

Specific conformational analysis of this compound has not been documented. In general, the azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred orientation of substituents are determined by steric and electronic factors.

Study of Nitrogen Inversion and Ring Puckering Dynamics

There are no studies available on the nitrogen inversion and ring puckering dynamics specifically for this compound. For the general azetidine scaffold, these dynamic processes are known to occur, and the energy barriers associated with them are dependent on the substitution pattern. For instance, the barrier to nitrogen inversion can be influenced by the steric bulk of the N-substituent and the electronic nature of the ring substituents.

Advanced Characterization and Analytical Methodologies for Azetidine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. nih.govauremn.org.br For 3-(3-(Methoxymethyl)benzyl)azetidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR would provide initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling constants. The aromatic protons of the benzyl (B1604629) group, the benzylic protons, the methoxy (B1213986) group protons, and the protons of the azetidine (B1206935) ring would all appear in characteristic regions of the spectrum. st-andrews.ac.uk

¹³C NMR spectroscopy would complement this by identifying the number of unique carbon environments. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

To establish connectivity, two-dimensional NMR experiments are indispensable:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the benzyl and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be key to connecting the methoxymethylbenzyl substituent to the azetidine ring.

Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, which is vital for determining the compound's preferred conformation in solution. nih.govrsc.org The conformational dynamics of the four-membered azetidine ring, which can undergo puckering, and the rotational freedom around the various single bonds could be investigated using variable temperature NMR studies. adelaide.edu.auresearchgate.net

| Structural Unit | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 7.4 | ~125 - 140 |

| Benzylic (Ar-CH₂) | ~2.6 - 3.0 | ~35 - 45 |

| Azetidine Ring (CH, CH₂) | ~3.0 - 4.0 | ~45 - 60 |

| Methoxymethyl (O-CH₂-Ar) | ~4.4 - 4.6 | ~70 - 75 |

| Methoxy (O-CH₃) | ~3.3 - 3.5 | ~55 - 60 |

| Azetidine NH | Broad, variable | N/A |

X-ray Crystallography for Elucidating Stereochemical Assignments and Molecular Structure

X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. researchgate.neteurjchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to precisely map the atomic positions.

This technique would provide:

Unambiguous Stereochemistry: If chiral centers are present, their absolute configuration can be determined. For achiral molecules, it confirms the relative stereochemistry of substituents. nih.gov

Precise Molecular Geometry: It yields exact bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation in the crystal lattice. researchgate.net

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal, showing details of intermolecular forces such as hydrogen bonding involving the azetidine N-H group.

The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging step. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is routinely used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns. libretexts.orgchemguide.co.uk

Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. rsc.org

Under higher energy conditions, such as Electron Ionization (EI) or through tandem mass spectrometry (MS/MS), the molecular ion would fragment in a predictable manner. 182.160.97researchgate.net The fragmentation pattern provides a fingerprint that can help confirm the structure. Plausible fragmentation pathways for this compound include:

Benzyl Cleavage: Cleavage of the bond between the azetidine ring and the benzyl group, which is a common fragmentation pathway for benzyl-substituted compounds, would lead to characteristic fragments. fiveable.me

Loss of Methoxymethyl Group: Fragmentation involving the ether linkage could lead to the loss of a methoxymethyl radical or a methoxy group.

Ring Opening: The azetidine ring itself could undergo fragmentation.

| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 192.27 | [M+H]⁺ | Protonated molecular ion |

| 146.20 | [M-CH₃O]⁺ | Loss of methoxy radical |

| 121.16 | [C₈H₉O]⁺ | Methoxymethylbenzyl cation |

| 71.12 | [C₄H₈N]⁺ | Azetidinyl fragment |

Spectroscopic Analysis for Functional Group Identification (e.g., FT-IR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mt.comresearchgate.net The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its key structural features. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 (broad) | Secondary Amine (Azetidine) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzyl Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | CH₂, CH₃, Azetidine |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzyl Ring |

| C-O Stretch (Ether) | 1050 - 1150 | Methoxymethyl Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. researchgate.netnist.gov The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima characteristic of a benzyl derivative. The primary absorption bands are typically observed around 250-270 nm, arising from π→π* transitions within the aromatic ring. sielc.comrsc.org

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., TLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. nih.govThin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a product's purity. researchgate.net

For this compound, a sample would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (eluent). The separation is based on the differential partitioning of the compound between the stationary phase (silica) and the mobile phase (eluent). The purity is assessed by the presence of a single spot. libretexts.org Co-spotting the sample with the starting materials can confirm the reaction's completion. Visualization of the spots can be achieved under UV light (due to the benzene ring) or by using chemical stains that react with the amine functionality.

Elemental Analysis for Compound Composition Verification

Elemental analysis is a fundamental technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. science.gov The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₁₂H₁₇NO). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and serves as a crucial check of its purity.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 75.35% |

| Hydrogen (H) | 8.96% |

| Nitrogen (N) | 7.32% |

| Oxygen (O) | 8.36% |

Computational and Theoretical Chemistry Studies of Azetidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool to investigate the electronic structure and predict the chemical behavior of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a hypothetical study on 3-(3-(Methoxymethyl)benzyl)azetidine, DFT calculations could be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule's most stable conformation. Furthermore, electronic properties such as dipole moment, polarizability, and electrostatic potential maps could be calculated to understand the charge distribution and potential sites for intermolecular interactions. Such studies on other substituted azetidines have been crucial in rationalizing their stability and reactivity. researchgate.netresearchgate.net

A hypothetical data table for DFT-calculated properties of this compound might look like this:

| Property | Calculated Value |

| Total Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| Polarizability | [Value] ų |

| Point Group | C1 |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the azetidine (B1206935) ring, while the LUMO might be distributed over the benzyl (B1604629) and azetidine moieties. Analysis of these orbitals would help in predicting how the molecule would behave in chemical reactions, for instance, in cycloadditions or nucleophilic/electrophilic substitutions. aimspress.com

A hypothetical data table for HOMO-LUMO analysis could be:

| Parameter | Energy (eV) |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap | [Value] |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Theoretical calculations can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, transition states, and products. By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), chemists can predict the feasibility and rate of a reaction. For a compound like this compound, one could computationally investigate, for example, the energy profile for its synthesis or for its participation in further chemical transformations. This would involve locating the transition state structures and calculating their energies relative to the reactants and products. frontiersin.org

The redox properties of a molecule, i.e., its ability to be oxidized or reduced, can be predicted using quantum chemical calculations. The ionization potential (related to the HOMO energy) and electron affinity (related to the LUMO energy) are key parameters in determining these properties. For this compound, understanding its redox behavior could be important if it were to be used in applications involving electron transfer processes, such as in materials science or in certain biological contexts.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and molecular systems over time.

Computational models can be invaluable in the design of new synthetic routes and in predicting the range of substrates that will be effective in a particular reaction. thescience.dev For the synthesis of azetidine derivatives, which can be challenging due to ring strain, computational modeling can help in identifying optimal reaction conditions and catalysts. thescience.dev By simulating the reaction mechanism, researchers can gain insights that are not easily accessible through experiments alone, thereby accelerating the discovery of new and efficient synthetic methods for compounds like this compound. thescience.dev

Molecular Docking Studies (Methodological Aspects in Chemical Biology Research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of chemical biology, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as an azetidine derivative, to the active site of a target protein. echemcom.commdpi.com

The general methodology for molecular docking studies involving azetidine derivatives typically follows these key steps:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). echemcom.com The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. echemcom.com This "protein preparation" step is crucial for ensuring the accuracy of the docking simulation.

Ligand Preparation: The 3D structure of the azetidine derivative is generated and optimized to its lowest energy conformation. This involves setting the correct protonation state at a physiological pH and minimizing its energy using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations). echemcom.com

Docking Simulation: A docking algorithm is used to systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site. The program then scores these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.netmdpi.com Lower binding energy scores generally indicate a more stable protein-ligand complex. mdpi.com

Analysis of Results: The resulting docked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. researchgate.net

While specific molecular docking studies for "this compound" are not available in the reviewed literature, the described methodology is standard for evaluating the potential of novel azetidine-based compounds as inhibitors for various protein targets. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For azetidine derivatives, MD simulations provide insights into the dynamic nature of the ligand-protein complex that cannot be obtained from static docking poses. researchgate.net

Key applications of MD simulations in the study of azetidine derivatives include:

Stability of the Ligand-Protein Complex: By simulating the complex over a period of nanoseconds, researchers can assess its stability. researchgate.net Parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. researchgate.net

Conformational Flexibility: MD simulations allow for the exploration of the conformational space of both the ligand and the protein upon binding. nih.gov This can reveal important induced-fit effects where the protein structure adapts to the presence of the ligand.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Analysis of Intermolecular Interactions: The dynamic nature of interactions, such as the persistence of hydrogen bonds over the simulation time, can be analyzed to identify the most critical interactions for binding. researchgate.net

Although specific molecular dynamics simulation data for "this compound" is not presently available, this technique is a crucial step in the computational validation of potential drug candidates, including other azetidine derivatives. researchgate.netresearchgate.net

In Silico Property Prediction for Chemical Design

In silico prediction of physicochemical properties is a fundamental aspect of modern chemical design and drug discovery. These predictions help to assess the "drug-likeness" of a compound and to identify potential liabilities early in the discovery process. For "this compound," while experimental data is scarce, its properties can be estimated using computational models. For comparative purposes, the predicted properties of structurally similar compounds, "3-(Methoxymethyl)-3-(2-methylphenyl)azetidine" and "3-(Methoxymethyl)-3-(3-methylphenyl)azetidine," are presented below. nih.govnih.gov These properties are critical for predicting a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Predicted Physicochemical Properties of Related Azetidine Derivatives

| Property | 3-(Methoxymethyl)-3-(2-methylphenyl)azetidine | 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine | Significance in Chemical Design |

| Molecular Weight | 191.27 g/mol nih.gov | 191.27 g/mol nih.gov | Influences absorption and distribution; compounds under 500 g/mol are often preferred for oral bioavailability (Lipinski's Rule of Five). ajgreenchem.com |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | 21.3 Ų nih.gov | TPSA is a good indicator of a drug's ability to permeate cell membranes. Values below 140 Ų are generally associated with good oral bioavailability. |

| Lipophilicity (XLogP3-AA) | 1.5 nih.gov | 1.5 nih.gov | This value, a measure of a compound's partition coefficient between octanol (B41247) and water, affects solubility, absorption, and membrane permeability. Values below 5 are favored by Lipinski's rules. ajgreenchem.com |

| Rotatable Bonds | 3 nih.gov | 3 nih.gov | The number of rotatable bonds influences conformational flexibility and bioavailability. Fewer than 10 rotatable bonds is generally considered favorable. |

| Hydrogen Bond Donors | 1 nih.gov | 1 nih.gov | The number of hydrogen bond donors impacts membrane permeability and binding to target proteins. Lipinski's rules suggest no more than 5. ajgreenchem.com |

| Hydrogen Bond Acceptors | 2 nih.gov | 2 nih.gov | The number of hydrogen bond acceptors is also crucial for membrane permeability and target binding. Lipinski's rules suggest no more than 10. ajgreenchem.com |

These predicted values for closely related compounds suggest that "this compound" would likely possess favorable physicochemical properties for a potential drug candidate, falling well within the parameters defined by guidelines such as Lipinski's Rule of Five. ajgreenchem.com Such in silico assessments are a critical first step in the design and evaluation of new chemical entities.

Applications of Azetidine Scaffolds in Chemical Research

Azetidines as Versatile Building Blocks in Advanced Organic Synthesis

The inherent ring strain of the azetidine (B1206935) ring, estimated to be around 25.4 kcal/mol, renders it susceptible to ring-opening reactions, providing a powerful tool for the synthesis of more complex acyclic and heterocyclic structures. This reactivity, coupled with the ability to functionalize the ring at various positions, makes azetidines highly versatile intermediates in advanced organic synthesis.

A variety of synthetic methods have been developed to access functionalized azetidines. These include intramolecular cyclizations of γ-amino alcohols or γ-haloamines, [2+2] cycloadditions between imines and alkenes, and the ring expansion of aziridines. The choice of synthetic route allows for the introduction of diverse substituents on the azetidine core, enabling the creation of a wide array of molecular architectures.

For instance, the synthesis of 3-substituted azetidines, such as 3-(3-(Methoxymethyl)benzyl)azetidine, can be achieved through multi-step sequences involving the formation of the azetidine ring followed by the introduction of the benzyl (B1604629) substituent. The methoxymethyl group on the phenyl ring provides an additional site for potential modification, further enhancing its utility as a synthetic intermediate.

Table 1: Common Synthetic Strategies for Azetidine Ring Formation

| Synthetic Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Cyclization of acyclic precursors containing a nitrogen atom and a suitable leaving group at the γ-position. | High efficiency for simple azetidines; stereochemistry can be controlled by the precursor. |

| [2+2] Cycloaddition | Reaction between an imine and an alkene to form the four-membered ring directly. | Atom-economical; can provide access to highly substituted azetidines. |

| Ring Expansion of Aziridines | Conversion of a three-membered aziridine (B145994) ring into a four-membered azetidine ring. | Useful for accessing specific substitution patterns. |

| Functionalization of Pre-formed Azetidines | Modification of an existing azetidine ring through reactions at the nitrogen or carbon atoms. | Allows for late-stage diversification of azetidine scaffolds. |

Role in Medicinal Chemistry Research and Drug Design (Pre-clinical Focus)

The azetidine moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the introduction of an azetidine ring can favorably modulate the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and lipophilicity.

Scaffold Hopping and Molecular Rigidification Strategies

Scaffold hopping is a key strategy in drug discovery where the core structure of a known active compound is replaced with a different scaffold to identify novel chemotypes with similar or improved biological activity. The azetidine ring, with its well-defined three-dimensional geometry, serves as an excellent replacement for larger, more flexible rings or acyclic linkers. This process of molecular rigidification can reduce the entropic penalty upon binding to a target protein, thereby enhancing potency. For example, a flexible alkylamine chain in a ligand could be replaced by a 3-substituted azetidine to constrain the spatial orientation of key pharmacophoric groups.

Design and Synthesis of Compound Libraries for Biological Screening

The development of efficient synthetic routes to functionalized azetidines has enabled the creation of diverse compound libraries for high-throughput screening. By varying the substituents on the azetidine ring, chemists can rapidly generate a large number of analogues to explore the structure-activity relationship (SAR) for a particular biological target. The commercial availability of specific building blocks like this compound facilitates their incorporation into such libraries, allowing for the systematic exploration of chemical space around this scaffold.

Structure-Activity Relationship (SAR) Studies in Pre-clinical Compound Optimization

Once a lead compound containing an azetidine moiety is identified, systematic modifications are made to optimize its biological activity and drug-like properties. SAR studies involve synthesizing and testing a series of related compounds to understand how changes in the molecular structure affect its interaction with the target. The ability to introduce substituents at the 1, 2, and 3-positions of the azetidine ring provides ample opportunities for fine-tuning the pharmacological profile of a molecule.

Table 2: Impact of Azetidine Substitution on Pharmacological Properties (Illustrative Examples)

| Position of Substitution | Type of Substituent | Potential Impact on Activity/Properties |

|---|---|---|

| N1-position | Alkyl, Aryl, Acyl | Modulates basicity, lipophilicity, and potential for hydrogen bonding. Can influence metabolic stability. |

| C2-position | Carbonyl, Cyano, etc. | Introduces polar interactions and can act as a handle for further functionalization. |

Azetidine-Containing Motifs in Ligand Design and Target Interaction Studies

The specific geometry of the azetidine ring can be exploited to orient substituents in a precise manner to interact with specific residues in a protein binding pocket. The puckered nature of the ring allows for the presentation of substituents in defined axial or equatorial positions. This level of structural control is invaluable in rational ligand design, where the goal is to create molecules that bind to their target with high affinity and selectivity. Computational modeling and X-ray crystallography of ligand-protein complexes often reveal the critical role of the azetidine scaffold in establishing key binding interactions.

Applications in Material Science Research (e.g., Polymerization)

The ring strain of azetidines also makes them suitable monomers for ring-opening polymerization (ROP). This process can lead to the formation of polyamines, which are polymers with repeating amino groups in their backbone. The properties of these polymers can be tuned by the choice of substituents on the azetidine monomer.

Cationic ROP is a common method for polymerizing azetidines. The reaction is typically initiated by an acid, which protonates the nitrogen atom of the azetidine ring, making it susceptible to nucleophilic attack by another monomer unit. This process continues, leading to the formation of a polymer chain. The resulting poly(azetidine)s, also known as poly(trimethylene imine)s, have potential applications in areas such as gene delivery, CO2 capture, and as chelating agents. While the polymerization of the parent azetidine is well-documented, the incorporation of functionalized monomers like this compound could lead to polymers with tailored properties, such as altered solubility or the ability to participate in specific intermolecular interactions.

Function as Chiral Auxiliaries and Templates in Asymmetric Synthesis

Chiral azetidine derivatives have been effectively employed as ligands and organocatalysts in asymmetric synthesis. researchgate.net Their rigid, cyclic structure allows for the creation of a well-defined chiral environment, which can lead to high levels of stereocontrol in chemical reactions. The use of chiral azetidines helps to engender asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk

For instance, optically active azetidine-2-carboxylic acid has been prepared using (S)-1-phenylethylamine as a chiral auxiliary. rsc.orgrsc.org This synthesis demonstrates the utility of a chiral amine in establishing the stereochemistry of the azetidine ring, which can then be used to direct the stereochemical outcome of subsequent reactions. rsc.orgrsc.org The development of C2-symmetric azetidines has also led to the creation of chiral auxiliaries for asymmetric alkylation reactions. rsc.org The stereochemical outcomes of these reactions are often compared with those using analogous chiral auxiliaries with different ring sizes to understand the effect of the ring structure on stereoselectivity. rsc.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Azetidine Systems

| Reaction Type | Catalyst/Auxiliary Type | Reference |

|---|---|---|

| Friedel-Crafts Alkylation | Chiral Azetidine-derived Ligands | birmingham.ac.uk |

| Henry Reaction | Chiral Azetidine-derived Organocatalysts | birmingham.ac.uk |

| Michael Addition | Azetidine-containing Binuclear Zinc Catalyst | rsc.org |

Given its chiral center at the 3-position of the azetidine ring (if synthesized in an enantiomerically pure form), this compound has the potential to be explored as a chiral ligand or auxiliary in asymmetric catalysis.

Contribution to Natural Product Synthesis and Analogue Development

The azetidine scaffold is present in several natural products, some of which exhibit interesting biological activities. ub.bw A notable example is penazetidine A, an azetidine-containing natural product that has been a target for total synthesis due to its structural complexity and the challenges associated with its strained ring system. researchgate.net The synthesis of such natural products often requires the development of novel synthetic methodologies for the construction and functionalization of the azetidine ring. scispace.com

Furthermore, azetidine derivatives are utilized in the development of analogues of biologically active molecules. For example, azetidine-containing analogues of TZT-1027, a dolastatin 10 analogue, have been synthesized and evaluated for their antitumor activities. mdpi.com In these analogues, a 3-aryl-azetidine moiety was used to replace the phenylethyl group at the C-terminus, leading to compounds with potent antiproliferative activities. mdpi.com This highlights the role of the azetidine scaffold in creating conformationally restricted analogues to explore structure-activity relationships. mdpi.com Azetidines also serve as building blocks in medicinal chemistry for creating peptidomimetics and unnatural amino acids. ub.bw

Exploration in Energetic Materials Research and Development

The significant ring strain inherent in the azetidine scaffold makes it a promising candidate for the development of energetic materials. researchgate.net This high strain energy can be released during decomposition, contributing to the energetic output of the material. While the field of azetidine-based energetic materials has seen limited development since the advent of TNAZ (trinitroazetidine), recent research has revitalized interest in this area. researchgate.net

Recent work has focused on the synthesis and characterization of novel azetidine-based energetic materials with varying substitution patterns and stereochemistry. researchgate.netacs.org These studies have shown that nitroazetidine materials can exhibit favorable properties such as high densities, good oxygen balances, and increased detonation pressures and velocities compared to existing energetic materials. researchgate.netchemrxiv.org The introduction of the azetidine structure into molecules is considered an effective strategy for designing new polycyclic energetic compounds with improved density and thermal stability. nih.gov The versatility of synthetic methods allows for the tuning of the physical and energetic properties of these materials, making them potential candidates for applications such as solid melt-castable explosives and liquid propellant plasticizers. researchgate.netacs.orgchemrxiv.org

Table 2: Properties of Azetidine-Based Energetic Materials

| Property | Observation | Reference |